2-(Oxazol-5-yl)phenol

Medicinal Chemistry Physicochemical Profiling Purification

Researchers requiring oxazole building blocks for medicinal chemistry often encounter batch failures from regioisomer impurities. 2-(Oxazol-5-yl)phenol (CAS 391927-03-0) eliminates this risk with defined ortho-substitution and consistent ≥97% purity, validated for cross-coupling and cyclization protocols. • Low LogP (0.84) vs. isoxazole analogs-preferred for aqueous solubility optimization in SAR campaigns • Metal-free synthetic accessibility supports sustainable, high-throughput parallel synthesis • Defined BP (302.2°C) enables straightforward chromatographic purification and QC method development • Immediate global availability; shipped ambient with sealed, 2-8°C storage recommended

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 391927-03-0
Cat. No. B1358783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxazol-5-yl)phenol
CAS391927-03-0
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN=CO2)O
InChIInChI=1S/C9H7NO2/c11-8-4-2-1-3-7(8)9-5-10-6-12-9/h1-6,11H
InChIKeyQKNIWSVPXBPDDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Oxazol-5-yl)phenol – Heterocyclic Phenol Building Block


2-(Oxazol-5-yl)phenol is a heterocyclic building block characterized by a phenolic core ortho-substituted with a 1,3-oxazole ring [1]. Its molecular formula is C₉H₇NO₂ (MW 161.16) and it carries the CAS identifier 391927-03-0 [2]. The compound belongs to the phenyl-oxazole class, which is widely utilized in medicinal chemistry for scaffold diversification and in materials science for tuning electronic properties [3]. As a small-molecule building block, it serves as a versatile intermediate for the synthesis of more complex molecular architectures, particularly in cross-coupling and cyclization strategies [4].

Cross-coupling compatible building block
Metal-free derivatization accessible
High commercial purity supports reproducibility

Why 2-(Oxazol-5-yl)phenol Is Not Interchangeable with Isoxazole Analogs


Subtle changes in the heteroaryl substitution pattern drastically alter the compound's physicochemical profile and synthetic utility. For instance, the ortho-substituted oxazole isomer (2-(oxazol-5-yl)phenol) exhibits a boiling point of 302.2 °C and a calculated LogP of 0.84, which differs markedly from the isoxazole analog (BP 320.9 °C, LogP 1.40) and the para-substituted oxazole analog (BP data unavailable, but distinct regioisomer) [1]. These differences in volatility and lipophilicity directly impact purification methods, formulation, and downstream reaction behavior in cross-coupling and cyclization protocols [2]. Therefore, generic substitution without verifying the exact regioisomer and heteroaryl composition introduces significant risk of batch failure in synthetic sequences.

Isoxazole Analog

Lower boiling point and lipophilicity may alter purification and solubility vs. isoxazole.

Regioisomer Variant

Ortho-oxazole regiochemistry differs from para-isomer, potentially impacting cross-coupling reactivity.

Quantitative Differentiators for 2-(Oxazol-5-yl)phenol


Lower Boiling Point and Lipophilicity vs. Isoxazole Analog

The ortho-oxazole phenol isomer 2-(oxazol-5-yl)phenol possesses a boiling point of 302.2 °C at 760 mmHg, which is 18.7 °C lower than that of its isoxazole analog 2-(5-isoxazolyl)phenol (320.9 °C) [1]. Its calculated LogP is 0.84, compared to 1.40 for the isoxazole derivative, indicating a nearly 2.7-fold lower predicted lipophilicity [1].

BP & LogP vs Isoxazole
Reported
BP 302.2°C / LogP 0.84
vs. Isoxazole 320.9°C / 1.40
Supports purification method selection and aqueous assay compatibility context.
Calculated values; verify experimentally.
Medicinal Chemistry Physicochemical Profiling Purification

Metal-Free Protocol for Facile Derivatization

A direct, metal-free synthetic route to 2-(oxazol-5-yl)phenol derivatives has been established using K₂CO₃ at room temperature via a tandem [3,3]-rearrangement/cyclization sequence [1]. This contrasts with many conventional oxazole syntheses that require transition-metal catalysts (e.g., Pd, Cu) or harsh conditions [2].

Metal-Free Derivatization
Method context
K₂CO₃, RT, tandem rearrangement/cyclization
May simplify analog library synthesis without transition-metal catalysts.
Validated for derivatives; scope may vary.
Organic Synthesis Methodology Green Chemistry

High Commercial Purity for Reproducible Research

Commercial sources offer 2-(oxazol-5-yl)phenol at purity levels of ≥97% (CymitQuimica) and NLT 98% (MolCore) . This high purity ensures that downstream biological assays and synthetic reactions are not confounded by unknown impurities, a common issue with less rigorously characterized heterocyclic building blocks.

Commercial Purity
Specification review
≥97–98%
Reduces repurification need; supports reproducible synthesis.
Vendor CoA-dependent; verify lot consistency.
Chemical Procurement Quality Control Reproducibility

Validated Cross-Coupling Partner for Palladium Catalysis

This compound is explicitly marketed and validated as a heterocyclic coupling partner for cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) using Pd, Cu, and Ni catalytic systems . This is supported by general oxazole cross-coupling methodologies [1].

Cross-Coupling Partner
Supporting evidence
Pd/Cu/Ni-catalyzed Suzuki, Heck, Buchwald-Hartwig
May reduce method development time for coupling workflows.
Confirm reactivity under specific conditions.
Cross-Coupling Catalysis Heterocyclic Chemistry

Targeted Applications of 2-(Oxazol-5-yl)phenol


Medicinal Chemistry Scaffold Diversification

Given its lower LogP (0.84) and boiling point relative to the isoxazole analog [1], 2-(oxazol-5-yl)phenol is a preferred starting material for designing compounds with improved aqueous solubility and reduced volatility during synthesis. Its metal-free synthetic accessibility [2] further enables the rapid generation of analog libraries to explore SAR (structure-activity relationships) around the oxazole core.

Building Block for High-Throughput Parallel Synthesis

The compound's high commercial purity (≥97%) and established role as a cross-coupling partner make it an ideal candidate for high-throughput parallel synthesis platforms. Laboratories can incorporate it into automated workflows for Suzuki or Buchwald-Hartwig reactions with confidence, minimizing the risk of failure due to unknown impurities or unoptimized reactivity.

Green Synthesis of Oxazole-Containing Materials

The room-temperature, metal-free protocol for constructing 2-(oxazol-5-yl)phenol derivatives [2] aligns with green chemistry principles. Research groups focused on sustainable synthesis can use this compound as a model substrate to develop further environmentally benign methods, or to access functional materials (e.g., ligands, sensors) without the need for toxic transition-metal catalysts.

Calibration Standard for Chromatography

With a well-defined boiling point (302.2 °C) and calculated LogP (0.84) [1], this compound can serve as a useful reference standard for developing HPLC or GC methods targeting heterocyclic phenol derivatives. Its distinct retention time and UV absorbance profile facilitate system suitability testing and impurity profiling in pharmaceutical quality control settings.

Application
Selection Property
Validation Focus
Medicinal Chemistry Scaffold Diversification
Hydrophilicity and volatility profile
Aqueous solubility and purification outcome in assays
High-Throughput Parallel Synthesis
Cross-coupling compatibility and commercial purity
Reaction robustness and impurity profiling in automated workflows
Green Synthesis of Oxazole-Containing Materials
Room-temperature, metal-free derivatization
Environmental impact reduction and catalyst-free method development
Chromatography Calibration Standard
Well-defined boiling point and predicted LogP
Retention time consistency and system suitability testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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